REACTION_CXSMILES
|
[CH3:1]N(CCN(C)C)C.C([Li])(CC)C.[CH2:14]([N:16]([CH2:26][CH3:27])[C:17](=[O:25])[O:18][C:19]1[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=1)[CH3:15].IC>C1COCC1.[Cl-].[Na+].O>[CH2:26]([N:16]([CH2:14][CH3:15])[C:17](=[O:25])[O:18][C:19]1[CH:20]=[N:21][CH:22]=[CH:23][C:24]=1[CH3:1])[CH3:27] |f:5.6.7|
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Name
|
|
Quantity
|
3.38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
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Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
776 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(C(OC=1C=NC=CC1)=O)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
275.4 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
Brine
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at -78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was slowly warmed up to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was decanted
|
Type
|
WASH
|
Details
|
the residue washed with ethyl acetate (3×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel eluting with hexane/EtOAc (1:2 and 0:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(OC=1C=NC=CC1C)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 765 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |